molecular formula C29H28N2O5S B608910 VC-3046 CAS No. 352683-04-6

VC-3046

Cat. No.: B608910
CAS No.: 352683-04-6
M. Wt: 516.61
InChI Key: DZYMAABFFBOFLC-ACQOKJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VC-3046, also known by its chemical name 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide, is a compound of significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VC-3046 typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzoyl chloride+2,6-dimethylanilineThis compound+HCl\text{4-chlorobenzoyl chloride} + \text{2,6-dimethylaniline} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzoyl chloride+2,6-dimethylaniline→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: VC-3046 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

VC-3046 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of VC-3046 involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

VC-3046 can be compared with other similar compounds such as:

    2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide: Similar in structure but may have different substituents leading to variations in properties.

    4-chlorobenzoyl chloride: A precursor in the synthesis of this compound.

    2,6-dimethylaniline: Another precursor used in the synthesis.

Uniqueness: this compound is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

352683-04-6

Molecular Formula

C29H28N2O5S

Molecular Weight

516.61

IUPAC Name

{4-[3-(2-Ethyl-phenyl)-2(Z)-(2-ethyl-phenylimino)-4-oxo-thiazolidin-5(Z)-ylidenemethyl]-2-methoxy-phenoxy}-acetic acid

InChI

InChI=1S/C29H28N2O5S/c1-4-20-10-6-8-12-22(20)30-29-31(23-13-9-7-11-21(23)5-2)28(34)26(37-29)17-19-14-15-24(25(16-19)35-3)36-18-27(32)33/h6-17H,4-5,18H2,1-3H3,(H,32,33)/b26-17+,30-29-

InChI Key

DZYMAABFFBOFLC-ACQOKJFWSA-N

SMILES

COC1=CC(/C=C(S/C(N2C3=CC=CC=C3CC)=N\C4=C(CC)C=CC=C4)\C2=O)=CC=C1OCC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.